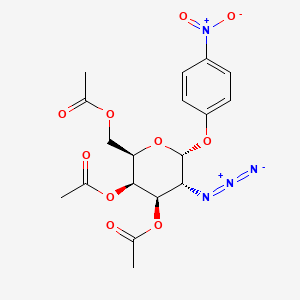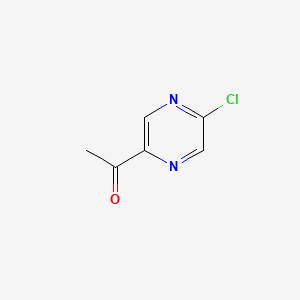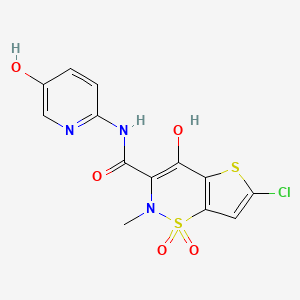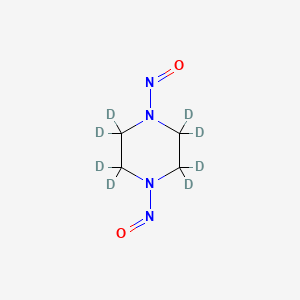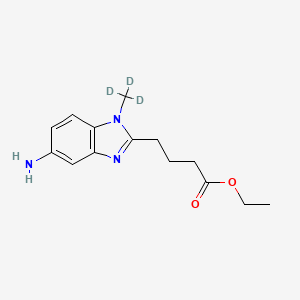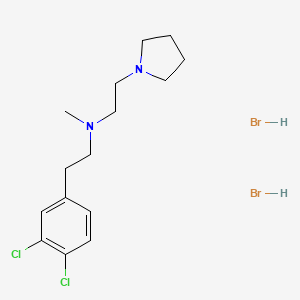
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BD 1008 dihydrobromide is a selective antagonist of the sigma 1 receptor, with a high affinity for sigma 1 receptors and moderate affinity for sigma 2 receptors . It is known for its potent and selective binding properties, making it a valuable compound in scientific research, particularly in the study of sigma receptors .
Preparation Methods
BD 1008 dihydrobromide can be synthesized through a multi-step reaction involving N-methyl-2-pyrrolidin-1-yl-ethanamine and 3,4-dichlorophenethylamine . The reaction typically involves the use of N,N’-dicyclohexylcarbodiimide in dichloromethane at ambient temperature, followed by reduction with aluminum hydride in tetrahydrofuran . The compound is then purified and converted to its dihydrobromide salt form .
Chemical Reactions Analysis
BD 1008 dihydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents like aluminum hydride.
Substitution: It can undergo substitution reactions, particularly involving the pyrrolidine and phenethylamine moieties.
Common reagents used in these reactions include aluminum hydride, N,N’-dicyclohexylcarbodiimide, and dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BD 1008 dihydrobromide has several scientific research applications:
Mechanism of Action
BD 1008 dihydrobromide exerts its effects by selectively binding to sigma 1 receptors, inhibiting their activity . Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival . By antagonizing these receptors, BD 1008 dihydrobromide can modulate these processes, leading to its observed effects .
Comparison with Similar Compounds
BD 1008 dihydrobromide is unique due to its high selectivity and affinity for sigma 1 receptors. Similar compounds include:
BD 1047 dihydrobromide: Another sigma receptor antagonist with similar binding properties.
BD 1063 dihydrobromide: A selective sigma receptor antagonist with a different chemical structure.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUMHOSKIAYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



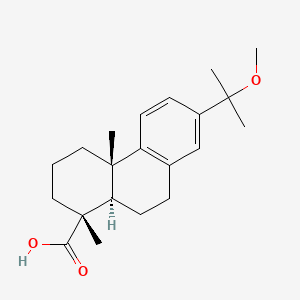
![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)
